N-Allylmethylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Allylmethylamine involves several methods, including the isomerization of N-allyl compounds catalyzed by transition metal complexes. This process allows for the transformation of N-allyl amines, imines, amides, and other nitrogen-containing compounds into their corresponding N-(1-propenyl) counterparts with high selectivity under the influence of catalysts like Rh, Ru, Fe, Ir, and others. The synthesis can also involve methods such as reductive amination, Leuckart method, and others, which are common in the production of amphetamine-type substances, showing the versatility of synthetic approaches for N-allyl compounds (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Molecular Structure Analysis
The molecular structure of N-Allylmethylamine, featuring an allyl group attached to a methylamine, plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The allyl group's presence allows for various bond formations and migrations, especially in the presence of transition metal catalysts, which can facilitate the synthesis of complex organic molecules.
Chemical Reactions and Properties
N-Allylmethylamine participates in various chemical reactions, including double bond migration, catalyzed by transition metal complexes. This reactivity is significant for synthesizing N-(1-propenyl) compounds and understanding the influence of nitrogen atom coordination on reaction outcomes. The structure-reactivity relationship highlights the compound's versatility in organic synthesis and its potential for creating novel compounds with desired properties (Krompiec et al., 2008).
Scientific Research Applications
Production of N-allyl-alfa,alfa-dichloro-N-methylacetamide
- Summary of the Application : N-Allylmethylamine is used in the production of N-allyl-alfa,alfa-dichloro-N-methylacetamide .
Fabrication of a Photo-catalytic Cell
- Summary of the Application : N-Allylmethylamine is used as a functional monomer to coordinate with Cd (II)/Zn (II) ions to get the poly methyl methacrylate -butyl methacrylate - N-allylmethylamine (PMBA) films . These films are useful as building blocks to fabricate a photo-catalytic cell .
Formation of Amine–Water Complexes
- Summary of the Application : N-Allylmethylamine is used in the study of non-covalent interactions behind the formation of amine–water complexes . The conformational landscape of the monohydrated complex of N-allylmethylamine (AMA–w) was investigated .
- Methods of Application : The investigation was carried out using rotational spectroscopy from 8–20 GHz and quantum chemistry calculations . From a total of nine possible energy minima within 10 kJ mol −1, transitions for the two most stable conformers of AMA–w were detected .
- Results or Outcomes : The observed conformers of AMA–w are stabilized by two intermolecular interactions consisting of a dominant N⋯H–O and a secondary C–H⋯O hydrogen bond (HB) in which the water molecule acts simultaneously as a HB donor and acceptor . The HBs formed with water do not change the relative energy ordering of the most stable conformers of AMA but do affect the stability of higher energy conformations by disrupting the intramolecular forces responsible for their geometries .
Safety And Hazards
Future Directions
The conformational landscape of the monohydrated complex of N-allylmethylamine was investigated for the first time using rotational spectroscopy from 8–20 GHz and quantum chemistry calculations . This research could pave the way for further studies on the non-covalent interactions governing the stability of hydrates, which is of great interest due to the ubiquitous nature of water .
properties
IUPAC Name |
N-methylprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXVNYDGIXMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073219 | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylmethylamine | |
CAS RN |
627-37-2 | |
Record name | Methylallylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-amine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allylmethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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